molecular formula C22H14Cl4N4O4S2 B2678835 2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide CAS No. 393838-79-4

2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B2678835
CAS No.: 393838-79-4
M. Wt: 604.3
InChI Key: MGDSACMKRZABOG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including two 2,4-dichlorophenoxy groups, two thiazole rings, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The presence of the dichlorophenoxy groups would likely make the molecule quite polar, and the thiazole rings could potentially participate in aromatic stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups . It would likely be quite polar due to the presence of the dichlorophenoxy groups, and may have a relatively high molecular weight due to its complex structure .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Derivatives : Compounds with similar structures have been synthesized for exploring their antimicrobial activities. For instance, novel thiazolidinone and acetidinone derivatives have been synthesized and tested for their antimicrobial properties against various microorganisms. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral data, demonstrating the chemical diversity and potential for developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Antitumor Activity : Research on benzothiazole derivatives, including those bearing different heterocyclic rings, highlights the antitumor potential of these compounds. Twenty-five new derivatives were synthesized and screened for their antitumor activity in vitro, with some showing considerable anticancer activity against various cancer cell lines. This suggests the potential of similar compounds for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties : Derivatives of thiazolidine and acetamide have been explored for their antioxidant properties. A study on 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties showed that these compounds have significant antioxidant activity, which could be beneficial for developing new antioxidant agents (Lelyukh et al., 2021).

Molecular Docking and Chemical Reactivity

Molecular Docking Studies : Molecular docking analyses of compounds within this chemical class have been conducted to explore their binding interactions with biological targets, such as enzymes involved in inflammatory processes. Such studies can inform the design of new drugs with specific biological activities, underscoring the relevance of these compounds in drug discovery (Al-Ostoot et al., 2020).

Chemical Reactivity and Coordination Ability : Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides have evaluated their chemical reactivity and coordination ability, suggesting their potential in forming complexes with metals. Such properties are essential for the development of new materials and catalysts (Kumar & MisraNeeraj, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies or literature .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N4O4S2/c23-11-1-3-17(13(25)5-11)33-7-19(31)29-21-27-15(9-35-21)16-10-36-22(28-16)30-20(32)8-34-18-4-2-12(24)6-14(18)26/h1-6,9-10H,7-8H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDSACMKRZABOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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